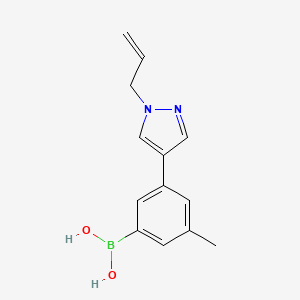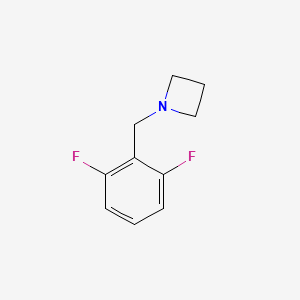
3-(1-Allyl-4-pyrazolyl)-5-methylphenylboronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Allyl-4-pyrazolyl)-5-methylphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyrazole ring and an allyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Allyl-4-pyrazolyl)-5-methylphenylboronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone.
Allylation: The pyrazole ring is then allylated using an allyl halide in the presence of a base such as potassium carbonate.
Borylation: The final step involves the borylation of the phenyl ring. This can be achieved through a palladium-catalyzed cross-coupling reaction using bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Allyl-4-pyrazolyl)-5-methylphenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a boronate ester or boronic anhydride.
Reduction: The allyl group can be reduced to a propyl group using hydrogenation.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases such as potassium carbonate, and aryl halides.
Major Products
Oxidation: Boronate esters or boronic anhydrides.
Reduction: 3-(1-Propyl-4-pyrazolyl)-5-methylphenylboronic acid.
Substitution: Various biaryl compounds depending on the aryl halide used.
Aplicaciones Científicas De Investigación
3-(1-Allyl-4-pyrazolyl)-5-methylphenylboronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(1-Allyl-4-pyrazolyl)-5-methylphenylboronic acid depends on its application. In organic synthesis, it acts as a reagent in cross-coupling reactions. In medicinal chemistry, it may interact with biological targets through hydrogen bonding and hydrophobic interactions, potentially inhibiting enzymes or modulating receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the pyrazole and allyl groups.
3-(1-Allyl-4-pyrazolyl)phenylboronic Acid: Lacks the methyl group on the phenyl ring.
5-Methylphenylboronic Acid: Lacks the pyrazole and allyl groups.
Uniqueness
3-(1-Allyl-4-pyrazolyl)-5-methylphenylboronic acid is unique due to the presence of both the pyrazole and allyl groups, which can impart distinct reactivity and binding properties compared to other boronic acids.
Propiedades
Fórmula molecular |
C13H15BN2O2 |
|---|---|
Peso molecular |
242.08 g/mol |
Nombre IUPAC |
[3-methyl-5-(1-prop-2-enylpyrazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H15BN2O2/c1-3-4-16-9-12(8-15-16)11-5-10(2)6-13(7-11)14(17)18/h3,5-9,17-18H,1,4H2,2H3 |
Clave InChI |
NEOLZQUOPZHFGX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)C2=CN(N=C2)CC=C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Iodo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13665367.png)


![9-Propyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13665390.png)


![3-Iodoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13665400.png)

![Ethyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13665426.png)

![Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13665435.png)
![2-(4-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13665442.png)
![2-([1,1'-Biphenyl]-3-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13665449.png)
![Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate](/img/structure/B13665452.png)
